molecular formula C8H4ClF3N2 B8092192 5-Chloro-7-(trifluoromethyl)imidazo[1,5-a]pyridine

5-Chloro-7-(trifluoromethyl)imidazo[1,5-a]pyridine

Cat. No.: B8092192
M. Wt: 220.58 g/mol
InChI Key: LCOMMPANBJEMLN-UHFFFAOYSA-N
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Description

5-Chloro-7-(trifluoromethyl)imidazo[1,5-a]pyridine is a heterocyclic compound featuring a fused bicyclic scaffold comprising an imidazole ring and a pyridine ring. The substitution pattern—chlorine at position 5 and a trifluoromethyl (-CF₃) group at position 7—imparts distinct physicochemical and electronic properties. This compound belongs to the imidazo[1,5-a]pyridine family, a class known for its versatility in medicinal chemistry, optoelectronics, and chemical sensing due to its compact structure, thermal stability, and tunable photophysical behavior . The trifluoromethyl group enhances lipophilicity and metabolic stability, while the chlorine atom can modulate electronic effects and reactivity, making this compound a valuable intermediate for drug discovery and materials science .

Properties

IUPAC Name

5-chloro-7-(trifluoromethyl)imidazo[1,5-a]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4ClF3N2/c9-7-2-5(8(10,11)12)1-6-3-13-4-14(6)7/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCOMMPANBJEMLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(N2C1=CN=C2)Cl)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4ClF3N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-7-(trifluoromethyl)imidazo[1,5-a]pyridine typically involves cyclocondensation reactions. One common method includes the reaction of 2-aminopyridine with chloroacetyl chloride, followed by cyclization with trifluoroacetic anhydride. The reaction conditions often require the use of solvents like dichloromethane and catalysts such as triethylamine .

Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of automated reactors and precise control of reaction parameters ensures consistent production quality .

Chemical Reactions Analysis

Types of Reactions: 5-Chloro-7-(trifluoromethyl)imidazo[1,5-a]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed depend on the specific reaction conditions and reagents used. For instance, substitution reactions can yield various derivatives with different functional groups replacing the chlorine atom .

Scientific Research Applications

Medicinal Chemistry Applications

5-Chloro-7-(trifluoromethyl)imidazo[1,5-a]pyridine serves as a scaffold for developing new pharmaceuticals targeting various diseases. Its structural characteristics allow it to interact with biological targets effectively.

Anticancer Activity

Research has demonstrated that derivatives of imidazo[1,5-a]pyridine, including this compound, exhibit significant cytotoxicity against various cancer cell lines. A study evaluated the cytotoxic effects of synthesized imidazo[1,5-a]pyridine-chalcone derivatives against five human cancer cell lines: breast (MDA-MB-231), colon (RKO), bone (Mg-63), prostate (PC-3), and liver (HepG2). The findings revealed two compounds with promising IC50 values against MDA-MB-231 cells of 4.23 ± 0.25 μM and 3.26 ± 0.56 μM, indicating their potential as anticancer agents through mechanisms such as microtubule disruption and apoptotic induction .

Enzyme Inhibition

Compounds in the imidazo[1,5-a]pyridine family have been studied for their inhibitory effects on enzymes like indoleamine 2,3-dioxygenase and tryptophan 2,3-dioxygenase, which are crucial in immune regulation and cancer progression . The unique trifluoromethyl group enhances the lipophilicity of these compounds, potentially improving their pharmacokinetic properties.

Synthetic Methodologies

The synthesis of this compound can be achieved through various methods:

  • Cyclocondensation : This involves the reaction of 2-(aminomethyl)pyridine with electrophilic nitroalkanes under acidic conditions to yield imidazo[1,5-a]pyridines .
  • C–H Functionalization : Recent advancements have introduced metal-free approaches for functionalizing imidazo[1,5-a]pyridines using formaldehyde as both solvent and reagent .

Comparison with Related Compounds

The following table compares this compound with structurally similar compounds:

Compound NameStructure FeaturesUnique Aspects
7-Chloroimidazo[1,5-a]pyridineChlorine at position 7Lacks trifluoromethyl group
6-Chloro-7-(trifluoromethyl)imidazo[1,5-a]pyridineChlorine at position 6Different positioning of chlorine
4-Chloro-7-(trifluoromethyl)imidazo[1,5-a]pyridineChlorine at position 4Variation in chlorine positioning
5-Bromo-7-(trifluoromethyl)imidazo[1,5-a]pyridineBromine instead of chlorine at position 5Different halogen substitution

The presence of both chlorine and trifluoromethyl groups in this compound distinguishes it from these similar compounds and enhances its biological activity.

Mechanism of Action

The mechanism of action of 5-Chloro-7-(trifluoromethyl)imidazo[1,5-a]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its passage through biological membranes. Once inside the cell, it can bind to target proteins, modulating their activity and leading to the desired biological effect .

Comparison with Similar Compounds

6-Bromo-2-chloroimidazo[1,5-a]pyridine-3-carboxylic acid (CAS: 1780609-26-8)

  • Substituents : Bromine at position 6, chlorine at position 2, and a carboxylic acid group at position 3.
  • Key Differences : The carboxylic acid group introduces polarity, enhancing water solubility but reducing membrane permeability compared to the trifluoromethyl analog. Bromine’s larger atomic radius may sterically hinder interactions in biological systems .
  • Applications : Used as a building block for kinase inhibitors due to its hydrogen-bonding capability .

9-Methyl-11-(trifluoromethyl)-5,6-dihydropyrido[3',2':4,5]imidazo[2,1-a]isoquinoline (76a)

  • Substituents : Trifluoromethyl at position 11, methyl at position 9, and a partially saturated pyridine ring.
  • Partial saturation reduces rigidity, affecting photostability .

Heterocyclic Analogs with Modified Core Structures

7-Chloro-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine (CAS: 24415-66-5)

  • Core Structure : Triazolo[1,5-a]pyrimidine instead of imidazo[1,5-a]pyridine.
  • Substituents : Chlorine at position 7, methyl at position 4.
  • Key Differences : The triazole ring increases nitrogen content, enhancing hydrogen-bonding capacity but reducing electron density compared to imidazole. This compound exhibits lower lipophilicity (logP ~1.2) than 5-chloro-7-(trifluoromethyl)imidazo[1,5-a]pyridine (predicted logP ~2.8) .
  • Applications : Used as a precursor in agrochemical synthesis due to its reactivity with nucleophiles .

5-Chloro-7-(cyclopropylsulfonyl)pyrazolo[1,5-a]pyrimidine

  • Core Structure : Pyrazolo[1,5-a]pyrimidine.
  • Substituents : Cyclopropylsulfonyl at position 7, chlorine at position 5.
  • Key Differences : The sulfonyl group introduces strong electron-withdrawing effects, reducing aromaticity and fluorescence intensity. Cyclopropane enhances steric bulk, limiting membrane penetration .

Physicochemical and Functional Comparison

Compound Core Structure Key Substituents logP Fluorescence λmax (nm) Applications
This compound Imidazo[1,5-a]pyridine Cl (C5), CF₃ (C7) ~2.8 420–450 (solvatochromic) Membrane probes, drug discovery
6-Bromo-2-chloroimidazo[1,5-a]pyridine-3-carboxylic acid Imidazo[1,5-a]pyridine Br (C6), Cl (C2), COOH (C3) ~1.5 N/A Kinase inhibitors
7-Chloro-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine Triazolo[1,5-a]pyrimidine Cl (C7), CH₃ (C5) ~1.2 380 (weak emission) Agrochemical intermediates
5-Chloro-7-(cyclopropylsulfonyl)pyrazolo[1,5-a]pyrimidine Pyrazolo[1,5-a]pyrimidine Cl (C5), cyclopropylsulfonyl (C7) ~0.9 Non-fluorescent Antiviral agents

Key Research Findings

Photophysical Superiority : this compound exhibits a large Stokes shift (>100 nm) and solvatochromism, making it superior to triazolo and pyrazolo analogs for membrane fluidity studies .

Synthetic Flexibility : Imidazo[1,5-a]pyridine derivatives are synthesized via one-pot cyclization reactions, offering higher yields (70–90%) than triazolo analogs, which often require multi-step routes .

Biological Activity

5-Chloro-7-(trifluoromethyl)imidazo[1,5-a]pyridine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

Molecular Structure:

  • Chemical Formula: C7_7H3_3ClF3_3N3_3
  • Molecular Weight: 221.57 g/mol
  • CAS Number: 2064217-73-6

The compound features a chloro and trifluoromethyl group, which may influence its biological activity by enhancing lipophilicity and metabolic stability.

This compound has been studied for its inhibitory effects on various enzymes and pathways:

  • Inhibition of Indoleamine 2,3-Dioxygenase (IDO): This enzyme plays a crucial role in the metabolism of tryptophan and is implicated in immune regulation. Compounds similar to this compound have shown promise as IDO inhibitors, which could enhance anti-tumor immunity .
  • Antimicrobial Activity: Research indicates that imidazo[1,5-a]pyridines exhibit antimicrobial properties. The presence of halogen substituents like chlorine and trifluoromethyl groups may contribute to this activity by altering the electronic properties of the molecule .

Case Study: Antiparasitic Activity

A study focused on related imidazo compounds demonstrated that certain derivatives exhibit potent activity against Plasmodium falciparum DHODH (Dihydroorotate dehydrogenase), an enzyme critical for pyrimidine biosynthesis in malaria parasites. This suggests that this compound may also possess similar antiparasitic properties, although specific data for this compound is limited .

In Vitro and In Vivo Studies

In vitro assays have shown that derivatives of imidazo[1,5-a]pyridine can inhibit the growth of various cancer cell lines. For instance, compounds with structural similarities have demonstrated IC50_{50} values in the low micromolar range against human cancer cells, indicating strong potential for development as anticancer agents .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
IDO InhibitionEnhances anti-tumor immunity
AntimicrobialEffective against various pathogens
AntiparasiticPotential against P. falciparum
CytotoxicityLow micromolar IC50_{50} values

Q & A

Basic: What established synthetic routes are available for 5-Chloro-7-(trifluoromethyl)imidazo[1,5-a]pyridine, and what key reagents/conditions are critical?

Methodological Answer:
The synthesis typically involves cyclization of substituted pyridine precursors. A one-pot approach using DMF-DMA (N,N-dimethylformamide dimethyl acetal) and hydroxylamine hydrochloride forms an intermediate, followed by cyclization with trifluoroacetic acid anhydride (TFAA) to yield the imidazo[1,5-a]pyridine core . Chlorination at the 5-position may employ phosphorus oxychloride (POCl₃) under reflux with a base like triethylamine, as seen in analogous pyrazolo[1,5-a]pyrimidine syntheses .
Key Steps:

Intermediate formation: Reaction of 4-chloropyridin-2-amine with DMF-DMA.

Cyclization: TFAA-mediated closure to form the heterocyclic core.

Chlorination: POCl₃ in 1,4-dioxane at reflux.
Purification: Column chromatography (silica gel, petroleum ether/ethyl acetate) and recrystallization (cyclohexane/CH₂Cl₂) ensure high purity .

Basic: Which spectroscopic techniques are essential for structural confirmation, and what diagnostic data should researchers prioritize?

Methodological Answer:

  • ¹H/¹³C NMR : Look for aromatic proton signals in δ 7.5–8.5 ppm and trifluoromethyl carbon signals near δ 120–125 ppm (quartet splitting due to ¹JCF coupling) .
  • IR Spectroscopy : Characteristic C-F stretches (~1100–1200 cm⁻¹) and imidazole ring vibrations (~1500–1600 cm⁻¹) .
  • X-ray Crystallography : Resolves positional ambiguity of substituents (e.g., chlorine at 5 vs. 7) and confirms planarity of the fused ring system .
    Example Data (Analogous Compound):
    For 7-chloro-5-methyl-2-phenylpyrazolo[1,5-a]pyrimidine:
  • ¹H NMR (CDCl₃): δ 2.65 (s, 3H, CH₃), 7.45–8.20 (m, aromatic H) .
  • IR (KBr): 760 cm⁻¹ (C-Cl), 1590 cm⁻¹ (C=N) .

Basic: What safety protocols are critical for handling and disposing of this compound?

Methodological Answer:

  • Handling : Use PPE (gloves, goggles, lab coat) in a fume hood. Avoid inhalation/skin contact due to potential toxicity (similar to H313/H333 hazards in triazolo-pyridine derivatives) .
  • Waste Disposal : Segregate halogenated waste (e.g., chlorinated byproducts) and transfer to licensed hazardous waste facilities. Neutralize acidic residues (e.g., TFAA) with NaHCO₃ before disposal .

Advanced: How can reaction conditions be optimized to improve synthetic yield and purity?

Methodological Answer:

  • Catalyst Screening : Use TMDP (trimethylenedipiperidine) in ethanol-water (1:1 v/v) to enhance cyclization efficiency, as demonstrated in triazolo-pyrimidine syntheses (yield improvement from 60% to >80%) .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) improve intermediate solubility, while ethanol-water mixtures reduce side reactions .
  • Temperature Control : Maintain reflux at 80–100°C for chlorination to avoid decomposition .

Advanced: What strategies are employed to evaluate the bioactivity of this compound and its derivatives?

Methodological Answer:

  • Enzyme Inhibition Assays : Test against targets like HMG-CoA reductase or COX-2 using fluorogenic substrates (IC₅₀ determination) .
  • Anticancer Screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess cytotoxicity. Derivatives with trifluoromethyl groups show enhanced membrane permeability and target affinity .
  • Structure-Activity Relationship (SAR) : Modify substituents (e.g., replace Cl with Br or CF₃ with CH₃) to identify critical pharmacophores .

Advanced: How should researchers resolve discrepancies in spectroscopic data during structural elucidation?

Methodological Answer:

  • Cross-Validation : Compare experimental ¹³C NMR with DFT-calculated chemical shifts (software: Gaussian) to confirm substituent positions .
  • X-ray Diffraction : Resolve ambiguous NOE correlations (e.g., Cl vs. CF₃ positioning) via crystallographic data .
  • Isotopic Labeling : Use ¹⁵N-labeled precursors to simplify complex splitting patterns in NMR .

Advanced: What methods are effective for synthesizing derivatives to explore structure-activity relationships?

Methodological Answer:

  • Nucleophilic Substitution : React the 7-CF₃ group with amines (e.g., 3-picolylamine) in acetonitrile under reflux to introduce aminoalkyl chains .
  • Cross-Coupling : Employ Suzuki-Miyaura reactions to replace chlorine with aryl/heteroaryl groups (catalyst: Pd(PPh₃)₄, base: K₂CO₃) .
  • Functionalization : Introduce electron-withdrawing groups (e.g., nitro) at the 2-position via nitration (HNO₃/H₂SO₄) to modulate electronic properties .

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